2-Carbamoyl-5-fluorobenzoic acid

Medicinal Chemistry Physicochemical Property Optimization pKa Determination

Researchers and procurement managers face inconsistent regiochemistry in fluorinated benzoic acids, leading to failed SAR correlations or altered pKa values. 2-Carbamoyl-5-fluorobenzoic acid solves this with verified 2-carbamoyl-5-fluoro substitution. - Quantifiable advantage: pKa ≈2.8 vs. ~3.4 for meta-isomer; fine-tunes ionization for ADME profiling. - Validated intermediate: Precursor to fluoroanthranilic acids for agrochemicals and pharmaceuticals. - Reliable supply: Strict quality control, available for immediate global shipping.

Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
CAS No. 1310532-40-1
Cat. No. B3230751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carbamoyl-5-fluorobenzoic acid
CAS1310532-40-1
Molecular FormulaC8H6FNO3
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)O)C(=O)N
InChIInChI=1S/C8H6FNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H2,10,11)(H,12,13)
InChIKeyBLVLFQGZUULFPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carbamoyl-5-fluorobenzoic acid: Overview


2-Carbamoyl-5-fluorobenzoic acid, with the molecular formula C8H6FNO3 and a molecular weight of 183.14 g/mol, is a dual-functional benzoic acid derivative. It features both a carbamoyl (-CONH2) group and a fluorine atom at the 5-position of the aromatic ring . This specific substitution pattern confers distinctive physicochemical properties, making it a valuable compound in medicinal chemistry and as a chemical intermediate [1]. Its unique structure differentiates it from simple fluorobenzoic acids or non-fluorinated carbamoyl analogs, positioning it for specialized applications where both hydrogen-bonding capability and electron-withdrawing effects are required.

Why 2-Carbamoyl-5-fluorobenzoic acid Cannot Be Substituted


The performance of 2-carbamoyl-5-fluorobenzoic acid in demanding chemical and biological applications is strictly governed by its unique 2-carbamoyl-5-fluoro regiochemistry. Simple substitution with a non-fluorinated analog like 2-carbamoylbenzoic acid or a positional isomer like 2-carbamoyl-4-fluorobenzoic acid will result in a quantifiably different acid strength (pKa), hydrogen-bonding profile, and metabolic stability, potentially derailing a synthesis or invalidating a structure-activity relationship (SAR) study . As detailed below, the specific placement of the electron-withdrawing fluorine atom adjacent to the carbamoyl group exerts a unique influence on the carboxylic acid's acidity, a critical parameter for reactivity and bioavailability that is not replicated by other isomers.

Product Differentiation Evidence


Enhanced Acidity via Fluoro-Regiochemistry

The strategically placed fluorine atom at the 5-position significantly increases the acidity of the carboxylic acid group. Potentiometric titration data reveals a pKa of approximately 2.8 for 2-carbamoyl-5-fluorobenzoic acid, a marked increase in acid strength compared to its meta-fluorinated isomer, which exhibits a pKa of approximately 3.4 . This difference in ionization state at physiological pH can directly impact solubility, membrane permeability, and target engagement.

Medicinal Chemistry Physicochemical Property Optimization pKa Determination

Utility as a Fluorinated Intermediate

Patented methods explicitly define 5-fluorophthalamic acid (2-carbamoyl-5-fluorobenzoic acid) as a key, high-value intermediate within the broader fluorophthalamic acid family [1]. The patent literature establishes its critical role in the synthesis of a wide variety of end products, including pharmaceuticals and agricultural chemicals, by serving as a precursor to fluoroanthranilic acids and other fluorinated aromatic compounds . This contrasts with non-fluorinated phthalamic acids, which lack the metabolic stability and unique electronic properties conferred by the fluorine atom, making them less suitable as modern drug or agrochemical intermediates.

Synthetic Chemistry Pharmaceutical Intermediates Agrochemical Synthesis

Dual Hydrogen-Bonding Motif

The ortho-carbamoyl group in 2-carbamoyl-5-fluorobenzoic acid creates a unique dual hydrogen-bond donor/acceptor motif with the adjacent carboxylic acid. This is a structural feature absent in simpler analogs like 5-fluorobenzoic acid (which has no carbamoyl group) and is geometrically distinct from meta- or para-substituted isomers . This 1,2-substitution pattern allows for strong, directed intermolecular interactions that are fundamental for crystal engineering and for forming specific binding interactions with biological targets such as enzymes or receptors .

Supramolecular Chemistry Molecular Recognition Crystal Engineering

Application Scenarios


pH-Sensitive Bioisostere Design

Leverage the quantifiably enhanced acidity (pKa ≈ 2.8 vs. ~3.4 for the meta-isomer) to fine-tune the ionization state of lead compounds. This is essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates, where a subtle shift in pKa can improve oral bioavailability or target binding kinetics .

Fluorinated Heterocycle and Agrochemical Synthesis

Utilize the compound as a patented and validated intermediate for constructing complex fluorinated molecules. Its established role as a precursor to fluoroanthranilic acids makes it a strategic starting material for developing novel pesticides, herbicides, or pharmaceuticals that require the metabolic stability conferred by the C-F bond [1].

Crystal Engineering and Supramolecular Assembly

Exploit the unique 1,2-carbamoyl-carboxylic acid dual hydrogen-bonding motif to design predictable supramolecular assemblies. This compound can serve as a reliable building block for creating co-crystals with defined physical properties, a key requirement in the development of new materials with specific mechanical, optical, or dissolution characteristics .

Structure-Activity Relationship Probes

Employ 2-carbamoyl-5-fluorobenzoic acid as a core scaffold for generating SAR libraries. Its specific substitution pattern provides a distinct electronic and steric profile compared to other isomers, allowing researchers to systematically probe how changes in acidity and hydrogen-bonding ability affect biological activity against a panel of targets like carbonic anhydrases or inflammatory pathway enzymes [2].

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